molecular formula C17H26N4O2S B11968060 7-allyl-8-(heptylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-allyl-8-(heptylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11968060
M. Wt: 350.5 g/mol
InChI Key: APLUQQKXOKMQOY-UHFFFAOYSA-N
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Description

7-allyl-8-(heptylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a molecular formula of C16H24N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-8-(heptylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative with an allyl group and a heptylthio group. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-allyl-8-(heptylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-allyl-8-(heptylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-allyl-8-(heptylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may act as an agonist or antagonist of certain receptors, modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-allyl-8-(heptylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H26N4O2S

Molecular Weight

350.5 g/mol

IUPAC Name

8-heptylsulfanyl-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C17H26N4O2S/c1-5-7-8-9-10-12-24-16-18-14-13(21(16)11-6-2)15(22)20(4)17(23)19(14)3/h6H,2,5,7-12H2,1,3-4H3

InChI Key

APLUQQKXOKMQOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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